molecular formula C24H28N2O5 B5216712 N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide

N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No. B5216712
M. Wt: 424.5 g/mol
InChI Key: MAOLXNYRCNQGSH-UHFFFAOYSA-N
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Description

N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide, also known as NAPPA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has also been found to inhibit the activity of certain proteins that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation. N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide in lab experiments is its potential therapeutic properties. N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has been found to have anti-inflammatory, neuroprotective, and anticancer properties, making it a promising compound for further study. However, one limitation of using N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide. One direction is the further study of its potential therapeutic properties in the treatment of inflammatory diseases and neurodegenerative diseases. Another direction is the study of its potential use in combination with other compounds for the treatment of cancer. Additionally, the development of more soluble forms of N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide could improve its potential for use in lab experiments and clinical applications.
Conclusion
In conclusion, N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide, or N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide, is a novel compound that has potential therapeutic properties in various scientific research applications. Its mechanism of action involves the inhibition of certain enzymes and proteins that are involved in cell growth and inflammation. N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer properties. While there are limitations to using N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide in lab experiments, there are several future directions for its study and development.

Synthesis Methods

The synthesis of N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide involves the reaction of 2-methoxyphenol with 2-bromoacetyl bromide to form 2-bromo-2-methoxyacetophenone. The intermediate is then reacted with piperidine and 2-acetylbenzoic acid to form N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide. The reaction is carried out in anhydrous conditions and the product is purified by column chromatography.

Scientific Research Applications

N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its ability to inhibit the growth of cancer cells in vitro and in vivo. N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has also been found to have anti-inflammatory properties and has been studied for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide has been studied for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[[1-(2-acetylbenzoyl)piperidin-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-17(27)19-9-3-4-10-20(19)24(29)26-13-7-8-18(15-26)14-25-23(28)16-31-22-12-6-5-11-21(22)30-2/h3-6,9-12,18H,7-8,13-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOLXNYRCNQGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(2-acetylbenzoyl)-3-piperidyl]methyl]-2-(2-methoxyphenoxy)acetamide

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